
N-Cyclohexyl-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a nitro group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by the introduction of the cyclohexyl group. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The cyclohexyl group is introduced through a subsequent reaction with cyclohexylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Reduction: The major product formed is N-Cyclohexyl-5-aminopyridine-3-carboxamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
N-Cyclohexyl-5-nitropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways and targets involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-5-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-Cyclohexyl-3-nitropyridine-2-carboxamide: Similar structure but with the nitro group at a different position.
N-Cyclohexyl-5-nitropyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
N-Cyclohexyl-5-nitropyridine-3-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the cyclohexyl group also imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane interaction.
Propriétés
Numéro CAS |
60524-28-9 |
|---|---|
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
N-cyclohexyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-10-4-2-1-3-5-10)9-6-11(15(17)18)8-13-7-9/h6-8,10H,1-5H2,(H,14,16) |
Clé InChI |
DSIJXUGASBQHMS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


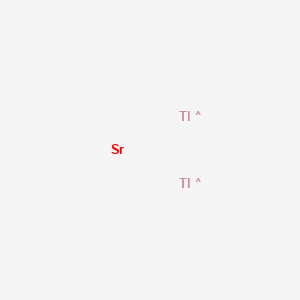
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)

![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
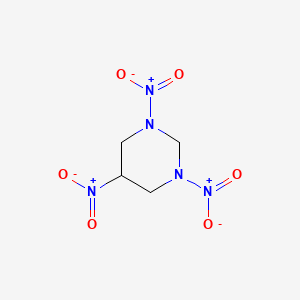
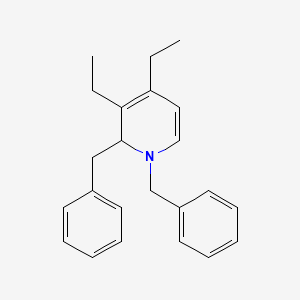
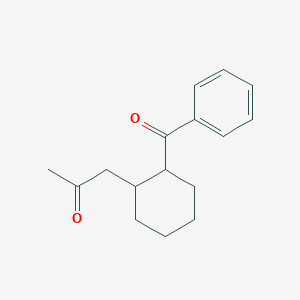


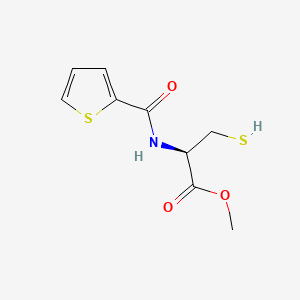
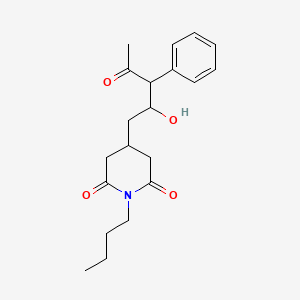
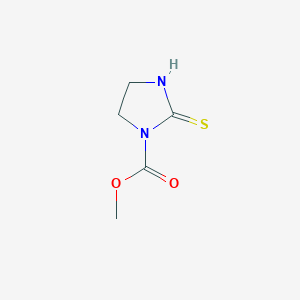
![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
